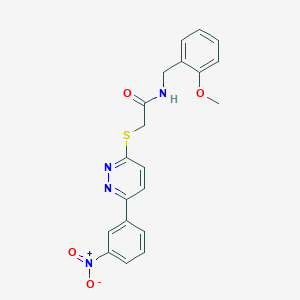

N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S/c1-28-18-8-3-2-5-15(18)12-21-19(25)13-29-20-10-9-17(22-23-20)14-6-4-7-16(11-14)24(26)27/h2-11H,12-13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJVNUGTJOEIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, the nitrophenyl group can be introduced through a nitration reaction.

Thioether Formation: The pyridazinyl intermediate can then be reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-methoxybenzylamine under appropriate conditions to form the acetamide.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Aminophenyl derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Triazinoindole and Pyrimidinone Families

Key Compounds:

N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) Structural Differences: Replaces the pyridazine core with a triazinoindole system. The 3-nitrophenyl group is absent, substituted by a cyanomethylphenyl group. Functional Implications: The triazinoindole scaffold may enhance π-π stacking interactions in protein binding, while the cyanomethyl group could modulate solubility .

2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) Structural Differences: Features a pyrimidinone ring instead of pyridazine and a trifluoromethylbenzothiazole substituent. Functional Implications: The trifluoromethyl group increases lipophilicity and metabolic stability compared to the nitro group in the target compound .

Substituent-Driven Activity Variations

Comparative Table: Key Substituents and Properties

Key Observations:

- Nitro vs. Trifluoromethyl : The nitro group in the target compound may enhance electrophilic interactions in enzyme active sites, whereas -CF₃ in Compound 20 improves resistance to oxidative metabolism .

- Heterocycle Impact: Pyridazine (target) offers a planar structure for binding, while triazinoindole (Compound 23) provides bulkier aromatic surface area .

Methoxybenzyl Modifications

Compounds with ortho-methoxybenzyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide from ) demonstrate that the position of methoxy substitution (ortho vs.

Thioacetamide Linker as a Pharmacophore

The thioacetamide bridge (-S-CH₂-C(=O)-NH-) is conserved across multiple analogs (e.g., Compounds 23–27 , 3a ). This moiety likely serves as a flexible linker that balances conformational adaptability and hydrogen-bond donor/acceptor capacity.

Biological Activity

N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 370.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain kinases involved in cancer pathways, similar to other pyridazine derivatives which have been explored for their anti-cancer properties .

- Receptor Modulation : It may interact with specific receptors, influencing cellular responses that can lead to therapeutic effects.

- Signaling Pathway Interference : The compound could disrupt signaling pathways critical for cell proliferation and survival, particularly in cancer cells.

Biological Activity and Efficacy

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have demonstrated that pyridazine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells . The specific compound is hypothesized to exert similar effects through selective inhibition of cancer cell proliferation.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Significant inhibition observed |

| SK-BR-3 (Breast) | 4.5 | Most sensitive to treatment |

| A549 (Lung) | 6.0 | Moderate sensitivity |

| H1975 (Lung) | 7.0 | Less sensitive compared to breast cancer |

Case Studies

- In Vitro Studies : In a study examining the effects of various pyridazine derivatives, compounds similar to this compound were found to significantly reduce cell viability in MCF-7 and SK-BR-3 cells, indicating strong anticancer potential .

- Mechanistic Insights : Molecular dynamics simulations revealed that certain derivatives bind stably to targets such as EGFR and HER-2, suggesting that this compound may exhibit similar binding characteristics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Substituents on the Benzene Ring : The presence of electron-donating groups like methoxy enhances the compound's lipophilicity and potentially its ability to penetrate cellular membranes.

- Thioamide Linkage : The thioamide functional group may play a crucial role in its interaction with biological targets, enhancing binding affinity compared to non-thioamide counterparts.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide?

- Methodology : Multi-step synthesis involving nucleophilic substitution, condensation, and oxidation reactions. Critical parameters include solvent selection (e.g., DMF or THF), temperature control (60–120°C), and reaction time optimization. Intermediate purification via column chromatography is essential to minimize impurities .

- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and intermediate purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Primary Methods :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., methoxybenzyl proton signals at δ 3.8–4.2 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What structural features influence its chemical reactivity?

- Key Groups :

- Thioether linkage : Susceptible to oxidation, enabling sulfoxide/sulfone derivatives .

- Nitrophenyl group : Participates in reduction reactions to form amino intermediates .

- Methoxybenzyl moiety : Enhances lipophilicity and potential π-π stacking with biological targets .

Q. How can researchers assess preliminary biological activity?

- Screening Methods :

- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates .

- Antimicrobial disk diffusion : Evaluate zone of inhibition against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Approaches :

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions .

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .

- DoE (Design of Experiments) : Statistically optimize solvent ratios and temperature gradients .

Q. What strategies identify the compound’s molecular targets?

- Techniques :

- Molecular docking : Predict binding affinity to proteins (e.g., kinases) using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized receptors .

- CRISPR-Cas9 knockout : Validate target relevance in cellular models .

Q. How should conflicting data on biological activity be resolved?

- Troubleshooting Steps :

- Purity verification : Re-analyze compound via HPLC-MS to rule out impurities .

- Dose-response curves : Ensure activity is concentration-dependent and reproducible across assays .

- Orthogonal assays : Confirm results using unrelated methods (e.g., thermal shift vs. enzymatic assays) .

Q. What methodologies determine solubility and stability in biological matrices?

- Experimental Protocols :

- Log P measurement : Shake-flask method with octanol/water partitioning .

- pH-solubility profile : Test solubility across pH 1–7 using USP buffers .

- Forced degradation : Expose to heat/light and monitor decomposition via UPLC .

Q. How can structure-activity relationships (SAR) guide derivative design?

- SAR Strategies :

- Substituent variation : Replace methoxy group with halogens or alkyl chains to modulate lipophilicity .

- Bioisosteric replacement : Swap pyridazine with triazine to alter electronic properties .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.